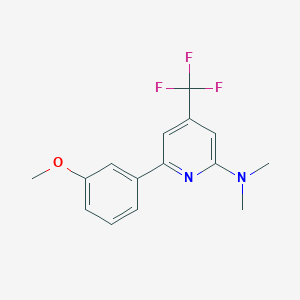
6-(3-Methoxyphenyl)-N,N-dimethyl-4-(trifluoromethyl)pyridin-2-amine
概要
説明
6-(3-Methoxyphenyl)-N,N-dimethyl-4-(trifluoromethyl)pyridin-2-amine: is a complex organic compound characterized by its unique structure, which includes a methoxyphenyl group, a trifluoromethyl group, and a pyridinyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Methoxyphenyl)-N,N-dimethyl-4-(trifluoromethyl)pyridin-2-amine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route involves the reaction of 3-methoxyphenylboronic acid with 4-trifluoromethylpyridine under Suzuki coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like toluene or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
6-(3-Methoxyphenyl)-N,N-dimethyl-4-(trifluoromethyl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The pyridinyl ring can be reduced to form a piperidine derivative.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 3-methoxybenzaldehyde or 3-methoxybenzoic acid .
科学的研究の応用
Synthesis and Chemical Properties
The compound can be synthesized through several methods, typically involving the reaction of pyridine derivatives with methoxy and trifluoromethyl groups. The synthesis process often includes multiple steps to ensure the purity and yield of the final product. For instance, one study outlines a four-step synthesis that yields derivatives with varying biological activities .
Anticancer Properties
Recent studies have demonstrated that 6-(3-Methoxyphenyl)-N,N-dimethyl-4-(trifluoromethyl)pyridin-2-amine exhibits significant anticancer properties. In vitro tests have shown that it can inhibit the growth of various cancer cell lines, including:
- SNB-19 : Percent growth inhibition (PGI) of approximately 86.61%.
- OVCAR-8 : PGI of about 85.26%.
- NCI-H40 : PGI around 75.99% .
These results indicate its potential as a lead compound for developing new anticancer therapies.
Antifungal Activity
The compound has been evaluated for its antifungal properties against several pathogens. In vitro assays revealed effective inhibition rates against fungi such as Botrytis cinerea and Sclerotinia sclerotiorum, making it a candidate for agricultural applications in crop protection .
Applications in Agriculture
- Fungicide Development : Due to its antifungal properties, the compound can be developed into a fungicide, providing an alternative to existing agricultural chemicals.
- Pesticide Formulations : Its insecticidal activities suggest potential use in formulating pesticides to protect crops from insect damage .
Study on Antifungal Efficacy
A detailed case study evaluated the antifungal efficacy of various derivatives of trifluoromethyl pyridine compounds, including this compound. The study found that certain derivatives exhibited higher inhibition rates than established fungicides like tebuconazole, indicating their potential as effective agricultural agents .
Anticancer Research
Another significant study focused on the anticancer effects of this compound across multiple cancer cell lines. The results highlighted its effectiveness compared to traditional chemotherapeutics, suggesting further investigation for clinical applications in oncology .
作用機序
The mechanism of action of 6-(3-Methoxyphenyl)-N,N-dimethyl-4-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways .
類似化合物との比較
Similar Compounds
3-Methoxyphenylboronic acid: Shares the methoxyphenyl group but lacks the trifluoromethyl and pyridinyl groups.
4-Trifluoromethylpyridine: Contains the trifluoromethyl and pyridinyl groups but lacks the methoxyphenyl group.
Uniqueness
The unique combination of functional groups in 6-(3-Methoxyphenyl)-N,N-dimethyl-4-(trifluoromethyl)pyridin-2-amine imparts distinct chemical and biological properties, making it a valuable compound for various applications .
特性
IUPAC Name |
6-(3-methoxyphenyl)-N,N-dimethyl-4-(trifluoromethyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N2O/c1-20(2)14-9-11(15(16,17)18)8-13(19-14)10-5-4-6-12(7-10)21-3/h4-9H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEXBCOBZCNCBRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=CC(=N1)C2=CC(=CC=C2)OC)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















